molecular formula C26H26ClN3O3S2 B15109326 (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15109326
M. Wt: 528.1 g/mol
InChI Key: SGPITDOFVZQKHX-KQWNVCNZSA-N
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Description

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the various substituents. The synthetic route may involve the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ester under basic conditions to form the thiazolidinone ring.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Substitution Reactions: The various substituents, such as the butoxy, chlorophenyl, and methoxyethyl groups, can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the various substituents, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can lead to sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, modifications to the structure could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interaction with Receptors: It may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Pyrazolones: Compounds with a pyrazole ring, which may have anti-inflammatory or analgesic properties.

    Phenylbutazone: A compound with a similar phenyl group, known for its anti-inflammatory effects.

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26ClN3O3S2

Molecular Weight

528.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN3O3S2/c1-3-4-13-33-22-11-10-18(15-21(22)27)24-19(17-30(28-24)20-8-6-5-7-9-20)16-23-25(31)29(12-14-32-2)26(34)35-23/h5-11,15-17H,3-4,12-14H2,1-2H3/b23-16-

InChI Key

SGPITDOFVZQKHX-KQWNVCNZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl

Origin of Product

United States

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